molecular formula C16H16O4 B11925353 2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid

2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid

Cat. No.: B11925353
M. Wt: 272.29 g/mol
InChI Key: MKPWZOMAZRRWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methoxy groups attached to the biphenyl structure, along with an acetic acid moiety. Biphenyl derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2,3-dimethoxybiphenyl is coupled with an appropriate acetic acid derivative in the presence of a palladium catalyst and a base .

Another method involves the Friedel-Crafts acylation reaction, where 2,3-dimethoxybiphenyl is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction introduces the acetic acid moiety onto the biphenyl structure.

Industrial Production Methods

Industrial production of 2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is favored due to its high efficiency and mild reaction conditions. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Nitro, sulfonic acid, and halogenated biphenyl derivatives.

Scientific Research Applications

2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the acetic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid is unique due to the presence of both methoxy groups and the acetic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-[2-(2,3-dimethoxyphenyl)phenyl]acetic acid

InChI

InChI=1S/C16H16O4/c1-19-14-9-5-8-13(16(14)20-2)12-7-4-3-6-11(12)10-15(17)18/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

MKPWZOMAZRRWLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CC=CC=C2CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.